molecular formula C4H7NO3S B13942481 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid CAS No. 92447-51-3

2-Hydroxy-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B13942481
CAS No.: 92447-51-3
M. Wt: 149.17 g/mol
InChI Key: GUCJVHQUNOVDLJ-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with carbonyl compounds. This reaction proceeds under mild conditions and can be catalyzed by acids or bases. For instance, L-cysteine reacts with aldehydes to form thiazolidine derivatives, which can be further converted to the desired product .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid involves its interaction with biological molecules through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of enzymes, modification of proteins, and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other thiazolidine derivatives.

Properties

CAS No.

92447-51-3

Molecular Formula

C4H7NO3S

Molecular Weight

149.17 g/mol

IUPAC Name

2-hydroxy-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C4H7NO3S/c6-3(7)2-1-9-4(8)5-2/h2,4-5,8H,1H2,(H,6,7)

InChI Key

GUCJVHQUNOVDLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)O)C(=O)O

Origin of Product

United States

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